Rabenzazole

Description

Contextualization within Benzimidazole (B57391) Research Landscape

The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. researchgate.netpharmatutor.org Benzimidazole derivatives are known to exhibit a diverse range of biological effects, including antifungal, anti-inflammatory, antiviral, and anticancer activities. researchgate.netrjpbcs.com Rabenzazole, as a member of this class, is often studied in comparison to other benzimidazole-containing molecules to understand structure-activity relationships. researchgate.netpharmatutor.org

Elucidation of Primary Biological Activities in Research Contexts

Academic research has primarily investigated this compound for its potential as an antifungal agent and its interactions with specific enzymes. smolecule.commdpi.com

Antifungal Activity: this compound belongs to the benzimidazole class of fungicides. smolecule.comherts.ac.uk The mechanism of action for many benzimidazole fungicides involves the inhibition of β-tubulin synthesis, which is crucial for fungal mitosis (cell division). herts.ac.uk This disruption of microtubular function can lead to the arrest of fungal growth. smolecule.com Some studies have also suggested that this compound may interfere with ergosterol (B1671047) synthesis in fungal cells by inhibiting cytochrome P450 enzymes, which would compromise the integrity of the fungal cell membrane. smolecule.com

Enzyme Inhibition: Beyond its antifungal properties, this compound has been studied for its effects on other biological targets. For instance, some research has explored its potential to inhibit enzymes like lysine (B10760008) demethylases (KDMs). acs.org However, in one study, this compound did not show significant inhibition of KDM4E at the tested concentrations. acs.org It is also important to note that this compound is sometimes mistakenly associated with rabeprazole (B1678785), a proton pump inhibitor used to reduce stomach acid. smolecule.comdrugbank.com While both are benzimidazole derivatives, their structures and primary biological targets differ significantly. Rabeprazole acts by inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. drugbank.compatsnap.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

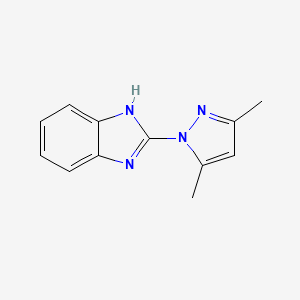

2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGYNGIMTAFTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193342 | |

| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40341-04-6 | |

| Record name | Rabenzazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40341-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabenzazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040341046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABENZAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1545W9H5TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Synthetic Strategies for Rabenzazole

General Synthetic Routes for Rabenzazole and Related Benzimidazoles

The synthesis of benzimidazoles, the core structure of this compound, is a well-established area of heterocyclic chemistry. The most traditional and widely employed method is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde, under acidic conditions. rasayanjournal.co.intandfonline.com This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole (B57391) ring system. Various catalysts and reaction conditions have been developed to promote this transformation, including mineral acids, Lewis acids, and solid-supported catalysts. rasayanjournal.co.inmdpi.comscirp.org

For this compound, which is chemically named 2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole, a more specific synthetic route is employed that constructs the pyrazole (B372694) ring onto a pre-formed benzimidazole precursor. nih.govacs.org The key strategy involves the condensation of 2-hydrazinyl-1H-benzimidazole with a β-dicarbonyl compound, specifically acetylacetone (B45752) (also known as 2,4-pentanedione). acs.orgchemsrc.com

The reaction proceeds as follows:

Nucleophilic Attack: One of the nitrogen atoms of the hydrazine (B178648) group of 2-hydrazinyl-1H-benzimidazole attacks one of the carbonyl carbons of acetylacetone.

Condensation & Dehydration: This is followed by an intramolecular condensation, where the second nitrogen of the hydrazine group attacks the remaining carbonyl carbon.

Cyclization: The process results in the elimination of two molecules of water and the formation of the stable, aromatic 3,5-dimethylpyrazole (B48361) ring, which is attached to the benzimidazole core at the 1-position of the pyrazole.

This condensation reaction is a direct and efficient method for creating the specific N-aryl pyrazole structure found in this compound. acs.org

Advanced Synthetic Methodologies

In recent years, synthetic chemistry has moved towards more efficient, environmentally benign, and versatile methods. The synthesis of this compound and its analogs can benefit from these advanced methodologies, which often offer improved yields, shorter reaction times, and milder conditions compared to traditional approaches. jpionline.orgorganic-chemistry.org

Key advanced methodologies include:

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique in organic synthesis. jchemrev.com For benzimidazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often increases product yields. jpionline.orgorganic-chemistry.org This method is effective for condensation reactions and can be conducted with or without a solvent. jchemrev.com

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as grinding in a mortar and pestle or ball milling, to initiate chemical reactions. tandfonline.com The condensation of o-phenylenediamine with aldehydes has been successfully achieved using this technique, sometimes with a catalytic amount of acetic acid, resulting in high yields and a significantly reduced environmental footprint. rasayanjournal.co.intandfonline.com

Green Catalysts and Solvents: To align with the principles of green chemistry, research has focused on using recyclable catalysts and environmentally friendly solvents. bohrium.com Deep Eutectic Solvents (DESs) have emerged as promising green reaction media for benzimidazole synthesis, in some cases acting as both the solvent and the catalyst. rasayanjournal.co.inmdpi.com Furthermore, heterogeneous catalysts like silica (B1680970) sulfuric acid, ion-exchange resins, and various metal oxides are favored as they can be easily recovered and reused. mdpi.comscirp.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions: For producing highly substituted benzimidazole derivatives, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are invaluable. nih.gov These reactions allow for the precise formation of carbon-nitrogen bonds, enabling the attachment of various aryl or alkyl groups to the benzimidazole scaffold, which would be difficult to achieve through classical condensation methods. nih.goveurekaselect.com

Optimization of Synthetic Pathways for Research Scale Production

Optimizing a synthetic route for research-scale production involves systematically refining reaction parameters to maximize yield, minimize impurities, and ensure reproducibility. This process is crucial for generating sufficient quantities of a compound like this compound for further study.

The optimization process typically focuses on several key variables:

Catalyst Selection and Loading: The choice of catalyst can profoundly impact reaction efficiency. Studies often compare various catalysts to find the most effective one. For instance, in the condensation of o-phenylenediamine and an aldehyde, catalysts like zinc triflate or engineered magnesium oxide have been shown to be highly efficient. scirp.orgrsc.org The amount of catalyst is also optimized to find the lowest possible loading that still provides a high yield.

Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and selectivity. A screening of different solvents is a common optimization step. For the synthesis of benzimidazole derivatives, ethanol (B145695) is often found to be an excellent solvent choice, providing high yields under mild conditions. scirp.orgrsc.org

Temperature and Reaction Time: These two parameters are interdependent. The goal is to find the lowest temperature and shortest time that lead to the complete consumption of starting materials. Microwave-assisted synthesis has proven particularly effective in reducing both time and the need for high temperatures. jpionline.orgorganic-chemistry.org

Reactant Stoichiometry: Adjusting the molar ratio of the reactants is another critical step. For example, in the condensation of o-phenylenediamine and an aldehyde, a slight excess of the aldehyde (e.g., 1.2 equivalents) may be used to drive the reaction to completion. rsc.org

A systematic approach, such as Response Surface Methodology (RSM), can be employed to statistically model and optimize the effects of multiple variables simultaneously, leading to a highly efficient and robust synthetic protocol for laboratory-scale production. ingentaconnect.com

Below is a table summarizing typical optimization parameters for the synthesis of benzimidazole derivatives based on literature findings.

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Montmorillonite K10 (20 wt%) | None (Solvent-free) | 25 | 1 | 62 | nih.gov |

| 2 | Zn(OTf)₂ (10 mol%) | Ethanol | Reflux | 8 | 94 | scirp.org |

| 3 | MgO@DFNS (30 mg) | Ethanol | Room Temp | 2 | 98 | rsc.org |

| 4 | None (Microwave) | Glacial Acetic Acid | MW (350 W) | 7 min | High | jpionline.org |

Molecular Mechanisms of Action of Rabenzazole

Inhibition of H+/K+-ATPase (Proton Pump)

The primary and most well-characterized mechanism of action of rabeprazole (B1678785) (often referred to as rabenzazole) is the inhibition of the gastric H+/K+-ATPase, also known as the proton pump. scholarsinmedicine.comdrugbank.com This enzyme is responsible for the final step in gastric acid secretion. scholarsinmedicine.comdrugbank.com

Molecular Binding and Conformational Changes

Rabeprazole is a prodrug, meaning it is administered in an inactive form. drugbank.comwikipedia.orgnih.gov After absorption, it reaches the parietal cells of the stomach lining. wikipedia.org In the acidic environment of the secretory canaliculus of these cells, rabeprazole is protonated and converted to its active form, a reactive sulfenamide (B3320178). scholarsinmedicine.compatsnap.com This activation is a critical step, and rabeprazole's pKa of approximately 5.0 means it can be activated in a less acidic environment compared to other proton pump inhibitors (PPIs). wikipedia.org

The activated sulfenamide then forms a covalent, irreversible disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme. wikipedia.orgnih.govjnmjournal.org Key binding sites include cysteine 813 (or 822 in some species) and 892. nih.gov This covalent modification fundamentally alters the conformation of the proton pump, thereby inactivating it. wikipedia.org This prevents the pump from exchanging potassium ions (K+) for hydrogen ions (H+), effectively blocking the secretion of gastric acid into the stomach lumen. scholarsinmedicine.comdrugbank.com The inhibition is irreversible, and the restoration of acid secretion requires the synthesis of new H+/K+-ATPase pumps by the parietal cells. wikipedia.orggutnliver.org

Recent research also suggests an alternative activation mechanism in non-acidic environments. Studies have shown that rabeprazole can be activated by zinc ions in zinc-binding proteins, forming covalent conjugates with the coordinating cysteine residues. uni-heidelberg.de This suggests that zinc acts as a Lewis acid to facilitate the activation and conjugation of the drug. uni-heidelberg.de

Cellular Pathway Modulation of Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by various signaling pathways involving histamine, gastrin, and acetylcholine. genome.jpmhmedical.com These signaling molecules stimulate parietal cells, leading to the activation and translocation of H+/K+-ATPase pumps to the secretory membrane. genome.jp

By irreversibly inhibiting the H+/K+-ATPase, rabeprazole acts at the final common step of this pathway. scholarsinmedicine.comdrugbank.com This means that regardless of the initial stimulus—be it from food, hormones, or neural signals—the secretion of acid is effectively suppressed. genome.jpmsdmanuals.com This leads to a dose-dependent and sustained increase in the intragastric pH. patsnap.comnih.gov The inhibition is potent and has a rapid onset of action. researchgate.net The prolonged effect, with a half-life of inhibition around 48 hours, is due to the time required for the synthesis of new enzyme pumps. nih.gov

Antifungal Mechanisms

This compound is also identified as a benzimidazole (B57391) fungicide. herts.ac.ukmdpi.com Its antifungal properties are attributed to different mechanisms than its proton pump inhibitory action.

Disruption of Ergosterol (B1671047) Synthesis Pathways

A key component of the fungal cell membrane is ergosterol, which is functionally analogous to cholesterol in mammalian cells. nih.govmdpi.com The integrity of the fungal cell membrane is dependent on adequate levels of ergosterol. nih.gov Azole antifungals, a class to which benzimidazoles are related, function by inhibiting the synthesis of ergosterol. nih.govmdpi.com They specifically target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. nih.govfrontiersin.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane function and inhibits fungal growth. mdpi.comfrontiersin.org While direct studies on this compound's specific impact on this pathway are limited, its classification as a benzimidazole fungicide suggests a similar mechanism of disrupting ergosterol homeostasis.

Inhibition of Cytochrome P450 Enzymes in Fungi (e.g., CYP51)

The primary target for azole and related antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. nih.govfrontiersin.org This enzyme is crucial for a specific step in the ergosterol biosynthesis pathway. frontiersin.org By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol, which is essential for the fungal cell membrane's structure and function. nih.govfrontiersin.org The nitrogen atom in the azole ring of these inhibitors interacts with the heme iron of the cytochrome P450 enzyme, leading to its inhibition. nih.gov This mechanism is distinct from the proton pump inhibition in mammalian cells. While rabeprazole is metabolized by human CYP enzymes (CYP2C19 and CYP3A4), its antifungal action is related to the inhibition of the fungal-specific CYP51. nih.govfrontiersin.org

Effects on Fungal Mitosis and Cellular Division

Another established mechanism of action for benzimidazole fungicides is the disruption of mitosis (cell division). herts.ac.ukmdpi.comwppdb.com These compounds are known to inhibit the synthesis of β-tubulin. herts.ac.ukmdpi.comwppdb.com Tubulin polymers form microtubules, which are essential components of the mitotic spindle. The mitotic spindle is responsible for segregating chromosomes during cell division. By inhibiting β-tubulin synthesis, benzimidazoles like this compound prevent the proper formation and function of the mitotic spindle, leading to a failure of chromosome segregation and an arrest of the cell cycle, ultimately inhibiting fungal proliferation. tandfonline.comresearchgate.net

Data Tables

Table 1: Research Findings on H+/K+-ATPase Inhibition by Rabeprazole

| Finding | Description | Source(s) |

| Mechanism | Irreversibly inhibits the gastric H+/K+-ATPase (proton pump) by forming a covalent disulfide bond with cysteine residues. | scholarsinmedicine.comwikipedia.orgnih.gov |

| Activation | Activated from a prodrug to a reactive sulfenamide in the acidic environment of parietal cells. | scholarsinmedicine.comwikipedia.orgpatsnap.com |

| Binding Site | Primarily binds to cysteine residues 813 and 822 on the alpha-subunit of the H+/K+-ATPase. | nih.gov |

| Effect | Blocks the final step of gastric acid secretion, leading to a sustained increase in intragastric pH. | scholarsinmedicine.comdrugbank.compatsnap.com |

| Onset of Action | Rapid onset of inhibition. | researchgate.net |

| Duration of Action | Long-acting, with acid secretion recovering as new proton pumps are synthesized. | wikipedia.orgnih.gov |

Table 2: Research Findings on Antifungal Mechanisms of Benzimidazoles (including this compound)

| Finding | Description | Source(s) |

| Ergosterol Synthesis | Belongs to a class of compounds known to disrupt ergosterol biosynthesis, a key component of the fungal cell membrane. | nih.govnih.gov |

| CYP51 Inhibition | Likely inhibits the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), blocking a crucial step in ergosterol production. | nih.govfrontiersin.org |

| Mitosis Inhibition | Inhibits the synthesis of β-tubulin, which disrupts the formation of the mitotic spindle and arrests fungal cell division. | herts.ac.ukmdpi.comwppdb.comresearchgate.net |

Interactions with Fungal Cellular Membrane Integrity

This compound, a member of the benzimidazole class of fungicides, exerts its antifungal effects in part by compromising the integrity of the fungal cellular membrane. orientjchem.orgderpharmachemica.comresearchgate.netmdpi.com The primary mechanism behind this disruption is the interference with the biosynthesis of ergosterol, a sterol that is a critical component of fungal cell membranes. smolecule.compatsnap.com Ergosterol plays a fundamental role in maintaining the structure, fluidity, and proper function of these membranes, analogous to cholesterol in mammalian cells. patsnap.com

Inhibition of the ergosterol biosynthesis pathway by compounds like this compound leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the cell. mdpi.compatsnap.com This alteration in sterol composition significantly compromises the physical properties of the membrane, leading to increased permeability. smolecule.compatsnap.com The loss of selective permeability disrupts essential cellular processes and gradients, ultimately resulting in the lysis and death of the fungal cell. smolecule.com Research indicates that the fungicidal activity of this compound against pathogens such as Magnaporthe oryzae in rice seedlings is a result of these mechanisms. mdpi.com The integrity of the cell wall, an outer protective layer, is also crucial for fungal survival, and its preservation is key to preventing cell lysis. thefungalthreat.comresearchgate.net

Table 1: Research Findings on this compound's Interaction with Fungal Cellular Membrane

| Target Component | Mechanism of Action | Consequence for Fungal Cell |

|---|---|---|

| Ergosterol Synthesis | Inhibition of the biosynthetic pathway, potentially involving cytochrome P450 enzymes. mdpi.comsmolecule.com | Depletion of ergosterol and accumulation of toxic intermediates. patsnap.com |

| Cellular Membrane | Altered sterol composition. patsnap.com | Compromised membrane integrity and increased permeability. smolecule.com |

Other Investigated Molecular Targets and Pathways

Beyond its impact on membrane integrity, the molecular action of this compound and other benzimidazole fungicides involves other key cellular targets and pathways. A significant mechanism is the disruption of fungal mitosis, the process of cell division. smolecule.com This is often achieved by inhibiting the function of microtubules, which are essential for chromosomal segregation during mitosis. researchgate.net

Table 2: Investigated Molecular Targets and Pathways of this compound

| Molecular Target/Pathway | Role in Fungal Cell | Effect of this compound |

|---|---|---|

| Fungal Mitosis | Essential for cell division and proliferation. smolecule.com | Inhibition of the mitotic process. smolecule.com |

| Microtubular Function | Critical for chromosome separation during mitosis. researchgate.net | Disruption, leading to failed cell division. researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Benomyl |

| Carbendazim |

| Chlorfenazole |

| Cholesterol |

| Cypendazole |

| Debacarb |

| Ergosterol |

| Fuberidazole |

| Mebcarbinzid |

| Magnaporthe oryzae |

| This compound |

| Thiabendazole |

Preclinical Pharmacological Investigations of Rabenzazole

In Vitro Studies

In vitro studies, which are conducted in a controlled environment outside of a living organism, represent a foundational stage in preclinical research. news-medical.net These laboratory-based experiments utilize cell cultures and isolated biological molecules to determine the efficacy and mechanism of action of a new chemical entity before it can be considered for further testing. news-medical.net This phase is crucial for identifying potential therapeutic candidates and understanding their biological activity at a cellular and molecular level. researchgate.netfda.gov

Cell-Free Enzyme Inhibition Assays

Cell-free enzyme inhibition assays are a primary tool in drug discovery for screening and characterizing compounds that can modulate the activity of a specific enzyme target. frontiersin.org These assays are performed without living cells, which allows for the direct measurement of the interaction between the compound and the enzyme, free from the complexities of cellular uptake, metabolism, or efflux. nih.gov The objective is to determine if a compound can inhibit the enzyme's function and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). frontiersin.orgmdpi.com Various methods can be employed, such as fluorescence polarization or luminescence-based assays, where a change in signal indicates the degree of enzyme inhibition. researchgate.netnih.gov

Table 1: Example of Cell-Free Enzyme Inhibition Data for Rabenzazole The following table is an illustrative example of how the inhibitory activity of this compound against hypothetical enzyme targets would be presented. These values are not based on published data.

| Target Enzyme | Assay Type | IC₅₀ (nM) | Inhibition Type |

| Hypothetical Kinase A | Luminescence | 150 | Competitive |

| Hypothetical Protease B | FRET | 450 | Non-competitive |

| Hypothetical Esterase C | Colorimetric | 800 | Mixed |

Cell-Based Assays (e.g., Mammalian Cell Lines, Fungal Cell Cultures)

Following cell-free investigations, cell-based assays are employed to evaluate a compound's biological effects in the context of a living cell. nih.govsigmaaldrich.com These assays are more physiologically relevant as they account for factors like cell membrane permeability and intracellular metabolic processes. sigmaaldrich.com Using various cell lines, including mammalian and, where relevant, fungal cultures, researchers can assess a wide range of functional outcomes such as cell viability, signal transduction, and other cellular behaviors. bioagilytix.comnih.gov

Cellular viability and proliferation assays are fundamental for determining the impact of a compound on cell health and growth. danaher.com These studies help to differentiate between cytostatic effects (where cell division is halted) and cytotoxic effects (where cells are killed). danaher.com A variety of methods are available to measure these outcomes. Metabolic assays, such as those using tetrazolium salts (MTT, XTT) or resazurin, quantify the metabolic activity of living cells, which correlates with cell number. sigmaaldrich.comsygnaturediscovery.com Other techniques, like the BrdU assay, directly measure DNA synthesis to assess cell proliferation. sigmaaldrich.com The results are crucial for understanding a compound's therapeutic window and its potential as an anti-proliferative agent. championsoncology.com

Table 2: Example of this compound's Anti-Proliferative Activity in Cell-Based Assays The following table is an illustrative example of data from cellular proliferation studies. The IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% in different cell lines. These values are not based on published data.

| Cell Line | Cell Type | Assay Method | IC₅₀ (µM) |

| MCF-7 | Human Breast Cancer | MTT Assay | 5.2 |

| A549 | Human Lung Carcinoma | BrdU Assay | 8.9 |

| HEK-293 | Human Embryonic Kidney | WST-1 Assay | > 50 |

| Candida albicans | Fungal | Microbroth Dilution | 12.5 |

Compounds can exert their effects by altering the intricate network of intracellular signaling pathways that govern cellular functions like growth, differentiation, and apoptosis. nih.gov Investigating a compound's influence on these pathways is key to elucidating its mechanism of action. frontiersin.org Such studies may involve measuring changes in the phosphorylation status of key proteins, the activity of specific transcription factors, or the expression levels of downstream target genes. frontiersin.orgebi.ac.uk Understanding how a compound modulates these signaling cascades provides critical insight into its specific cellular effects. nih.gov

For a compound to be effective against an intracellular target, it must first be able to cross the cell membrane and accumulate within the cell. aginganddisease.org Cellular uptake and transport studies investigate the mechanisms by which this occurs. nih.gov These mechanisms can be energy-dependent active transport processes, such as clathrin-mediated or caveolae-mediated endocytosis, or passive diffusion. dovepress.commdpi.com Researchers use various techniques, including fluorescently labeled compounds or transport inhibitors, to identify the specific pathways involved. dovepress.com These studies are essential for optimizing drug delivery and ensuring that a compound can reach its site of action. nih.gov

Table 3: Example Summary of Cellular Uptake Mechanisms for this compound The following table provides an illustrative example of findings from cellular uptake studies. This information is hypothetical.

| Parameter | Observation | Implication |

| Energy Dependence | Uptake significantly reduced at 4°C and upon ATP depletion. dovepress.com | Uptake is an active, energy-dependent process. |

| Pathway Inhibition | Uptake inhibited by chlorpromazine (B137089) but not by filipin. | Suggests involvement of clathrin-mediated endocytosis. |

| Efflux | Intracellular concentration increases with P-gp inhibitors. | Compound may be a substrate for P-glycoprotein efflux pumps. |

Intracellular Signaling Pathway Modulation

Complex In Vitro Models (e.g., Organoids, 3D Cultures)

To better mimic the complexity of living tissues, researchers are increasingly turning to advanced complex in vitro models, such as organoids and other 3D cell cultures. emulatebio.comthermofisher.com Unlike traditional 2D monolayers, these models feature three-dimensional architecture and cell-to-cell interactions that more closely resemble the in vivo environment. frontiersin.org Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the structure and function of specific organs. mdpi.com These sophisticated models are invaluable for studying disease progression and evaluating the efficacy of therapeutic compounds in a more physiologically relevant context. nih.gov

In Vivo Studies (Non-Human Animal Models)

Establishment of Relevant Disease Models (e.g., Acid Secretion Models, Fungal Infection Models)

To investigate the pharmacological effects of this compound in vivo, researchers must first establish relevant and reliable animal models that mimic human disease states. The choice of model depends on the therapeutic target of the compound being tested. nih.gov

Acid Secretion Models

Given that this compound belongs to the benzimidazole (B57391) class of compounds, which includes well-known proton pump inhibitors, models of gastric acid secretion are highly relevant. ca.gov These models are typically established in species such as rats and dogs to evaluate a drug's ability to inhibit gastric acid. nih.gov

A common method involves pharmacologically controlling the gastric pH. To create a state of hypersecretion, a stimulant like pentagastrin (B549294) is administered to the animals. nih.gov Conversely, to create a state of acid suppression, a proton pump inhibitor like Rabeprazole (B1678785) is used. nih.gov By manipulating gastric acid levels, researchers can create a controlled environment to assess how acid-labile drugs are absorbed and to evaluate the efficacy of acid-suppressing agents. nih.gov For instance, studies have been designed to measure the area under the curve (AUC) for various compounds in animals pre-treated with either pentagastrin or Rabeprazole, thereby quantifying the impact of gastric pH on drug bioavailability. nih.gov Ulceration can also be induced chemically with agents like ethanol (B145695) or nonsteroidal anti-inflammatory drugs (NSAIDs) to study the protective effects of anti-ulcer drugs. researchgate.net

Fungal Infection Models

While this compound is primarily investigated for its effects on acid secretion, the principles of establishing other disease models, such as for fungal infections, are also well-documented in preclinical research. These models are vital for testing antifungal agents. nih.gov The choice of animal—often mice, but also rabbits, guinea pigs, or primates—and the method of infection are tailored to replicate specific human mycoses. nih.govnih.govmsdvetmanual.com

For systemic fungal infections, an inoculum of a pathogenic fungus, such as Candida albicans or Aspergillus fumigatus, is typically administered intravenously. nih.gov For localized infections, like skin or mucosal infections, the fungus is applied topically. nih.govcabidigitallibrary.org Often, the animals are immunocompromised to ensure the infection takes hold, which mirrors the clinical situation for many invasive fungal diseases. nih.govkeystonesymposia.org The severity of the resulting infection is then monitored to evaluate the efficacy of an antifungal compound. nih.gov

Evaluation of Pharmacological Efficacy in Animal Models

The primary goal of using animal disease models is to assess the pharmacological efficacy of a test compound. ijrpc.com In the context of acid secretion models, the efficacy of this compound would be measured by its ability to inhibit gastric acid production and protect against acid-related damage.

In studies using rats and dogs with controlled gastric acid secretion, the efficacy of acid-suppressing agents is demonstrated by their effect on the bioavailability of drugs that are unstable in acidic environments. nih.gov For example, the oral bioavailability of acid-labile antibiotics like erythromycin (B1671065) is significantly increased when co-administered with a proton pump inhibitor. nih.gov The efficacy is quantified by comparing the plasma concentration-time curve (AUC) of the antibiotic with and without the acid-suppressing agent. nih.gov In one such model, the AUC ratios for compounds known to be unstable in acid were significantly higher in animals treated with Rabeprazole compared to those treated with the acid-stimulator pentagastrin, confirming the drug's potent acid-inhibiting effect in vivo. nih.gov

| Compound | Known Acid Stability | Animal Model | AUC Ratio (AUC with Rabeprazole / AUC with Pentagastrin) |

|---|---|---|---|

| Erythromycin | Unstable | Rat | >1.9 |

| Omeprazole (B731) | Unstable | Dog | >1.9 |

| Clarithromycin | Stable | Rat | <1.3 |

| Azithromycin | Stable | Dog | <1.3 |

Cellular and Molecular Responses in Animal Tissues

Investigating the cellular and molecular responses to a drug in animal tissues provides a deeper understanding of its mechanism of action and its effects on the body. nih.gov These studies can reveal how a drug interacts with its target and the subsequent physiological changes. biorxiv.org

For this compound, a substituted benzimidazole, the primary molecular target is the gastric H+, K+-ATPase, also known as the proton pump, located in the parietal cells of the stomach. jnmjournal.org These drugs are prodrugs that, once absorbed, accumulate in the acidic environment of the parietal cell's secretory canaliculus. jnmjournal.org Here, the acidic conditions catalyze the conversion of the prodrug into its active, thiophilic form. jnmjournal.org This active molecule then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, irreversibly inhibiting its function and thus blocking the final step of acid secretion. jnmjournal.org

Studies in animal tissues have also revealed other cellular responses. For instance, long-term administration of proton pump inhibitors, including Rabeprazole, has been shown to induce neuroendocrine cell hyperplasia in the gastric fundus of rats. ca.gov This cellular proliferation is considered a secondary response to the prolonged, potent inhibition of acid secretion, which leads to an increase in the hormone gastrin.

| Response Type | Details | Affected Tissue/Cell | Reference |

|---|---|---|---|

| Molecular | Covalent binding to and inhibition of the H+, K+-ATPase (proton pump). | Parietal Cells (Stomach) | jnmjournal.org |

| Cellular | Induction of neuroendocrine cell hyperplasia. | Gastric Fundus (Stomach) | ca.gov |

Preclinical Metabolic and Pharmacokinetic Research of Rabenzazole

Absorption and Distribution Studies in Preclinical Models

Preclinical studies are fundamental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, which helps in predicting its pharmacokinetic behavior in humans. allucent.com

Upon oral administration, Rabenzazole has an absolute bioavailability of approximately 52%. nih.gov This absorption is not significantly affected by food intake. nih.gov Peak plasma concentrations are typically reached within 3 to 4 hours after administration. nih.gov Once in systemic circulation, this compound is extensively bound to plasma proteins, with estimates around 96.3% to 97%. wikipedia.org

The apparent volume of distribution indicates how extensively a drug is distributed in the body's tissues. mdpi.com While specific preclinical values for this compound's volume of distribution are not detailed in the provided results, its high plasma protein binding suggests it is largely confined to the vascular space, although it must distribute to the parietal cells of the stomach to exert its effect. wikipedia.orgsmolecule.com Studies in various animal models are crucial for establishing these parameters and for predicting human pharmacokinetics through methods like allometric scaling. nih.gov

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~52% | nih.gov |

| Time to Maximum Plasma Concentration (Tmax) | ~3-4 hours | nih.gov |

| Plasma Protein Binding | 96.3% - 97% | wikipedia.org |

This table presents data primarily from human studies, as specific preclinical data for all parameters was not available in the search results.

Metabolism Pathways and Enzyme Systems

This compound undergoes extensive metabolism, primarily in the liver, through both enzymatic and non-enzymatic pathways. nih.govwikipedia.orgnih.gov This metabolic profile is unique among PPIs, as a significant portion of its clearance is not dependent on enzyme systems, which contributes to more consistent pharmacokinetics across different patient populations. nih.gov

The enzymatic metabolism of this compound is mediated by the cytochrome P450 (CYP) system in the liver. nih.gov The principal isoenzymes involved are CYP2C19 and CYP3A4. nih.govnih.govpharmgkb.org

CYP2C19: This enzyme is responsible for the demethylation of this compound. pharmgkb.orgnih.gov However, the metabolism of this compound is notably less dependent on CYP2C19 compared to other PPIs like omeprazole (B731) and lansoprazole. nih.govnih.govpharmgkb.orgnih.gov This is clinically significant because CYP2C19 is subject to genetic polymorphisms that can lead to variations in drug metabolism and clinical response. nih.govjwatch.org Due to its reduced reliance on this pathway, this compound's pharmacokinetics are less affected by an individual's CYP2C19 genotype (e.g., poor metabolizers vs. extensive metabolizers). wikipedia.orgnih.gov

CYP3A4: This enzyme contributes to the metabolism of this compound by oxidizing it to its sulphone derivative. nih.gov It is also capable of reversing the non-enzymatic reduction of this compound to its thioether form, although this occurs at a much slower rate. pharmgkb.org

The extensive metabolism of this compound results in several key metabolites. wikipedia.org The primary metabolites identified in preclinical and clinical studies include:

This compound-thioether: Formed through the main non-enzymatic reduction pathway. pharmgkb.orgnih.gov This active metabolite plays a role in inhibiting the proton pump. smpdb.ca

This compound-sulphone: An oxidized metabolite formed by the action of CYP3A4. wikipedia.orgnih.gov

Desmethyl this compound: A demethylated metabolite formed by CYP2C19. pharmgkb.orgnih.gov

Thioether carboxylic acid metabolite and Mercapturic acid conjugate: These are further downstream metabolites that are ultimately excreted in the urine. wikipedia.org

Table 2: Major Metabolites of this compound and Formation Pathways

| Metabolite | Formation Pathway | Enzyme(s) Involved | Reference |

|---|---|---|---|

| This compound-thioether | Non-enzymatic reduction | None | pharmgkb.orgnih.gov |

| This compound-sulphone | Oxidation | CYP3A4 | wikipedia.orgnih.gov |

Non-Enzymatic Metabolic Transformations

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

The relationship between pharmacokinetics (drug concentration over time) and pharmacodynamics (the body's response to the drug) is critical for optimizing drug therapy. catapult.org.uktheraindx.com For this compound, the primary pharmacodynamic effect is the suppression of gastric acid, which is measured by the change in intragastric pH. smolecule.comnih.gov

Preclinical and clinical studies have established a clear correlation between plasma concentrations of this compound and its acid-suppressing effect. nih.gov The PK/PD relationship is often described using a sigmoidal Emax model, where the effect (increase in gastric pH) reaches a maximum level as drug concentrations rise. nih.gov

A key aspect of this compound's PK/PD profile is its relative consistency across different CYP2C19 genotypes. nih.gov While studies show that poor metabolizers of CYP2C19 have higher plasma concentrations and a more pronounced increase in intragastric pH compared to extensive metabolizers, this difference is less significant than for other PPIs. jwatch.org This favorable PK/PD profile suggests that this compound can provide more predictable acid suppression regardless of a patient's genetic makeup. nih.gov The rapid onset of action is another important pharmacodynamic characteristic linked to its pharmacokinetic properties. clinicsearchonline.org Integrating PK and PD data from preclinical models allows for the prediction of effective dosing regimens and therapeutic outcomes in clinical settings. wuxiapptec.com

Structure Activity Relationship Sar Studies of Rabenzazole

Impact of Benzimidazole (B57391) Ring Modifications on Biological Activity

The benzimidazole nucleus is a critical pharmacophore, and modifications to this ring system significantly impact the biological activity of rabenzazole and its analogs. rjptonline.orgnih.gov Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to be particularly influential. nih.govmdpi.com

Research indicates that the type and position of substituents on the benzimidazole ring play a crucial role in determining the anti-inflammatory activity. mdpi.com For instance, the presence of an electron-releasing methoxy (B1213986) group at the 6-position, combined with a two-pyrrolidine substitution at the nitrogen of the benzimidazole, resulted in strong anti-inflammatory activity. mdpi.com Conversely, an electron-withdrawing nitro group at the 6-position also enhanced activity, suggesting a complex interplay of electronic effects. mdpi.com In contrast, some studies have shown that for certain activities, the presence of hydrogen at the 5-position of the benzimidazole ring is more beneficial than an electron-withdrawing group. nih.gov

The nature of the substituent at the C2 position is also a key determinant of activity. For example, substituting the C2 position with anacardic acid leads to COX-2 inhibition. nih.govmdpi.com Furthermore, the introduction of a 5-membered ring, such as pyrrole, on the benzimidazole ring can significantly enhance multifunctional properties, including antifungal and antioxidant activities. nih.gov

In the context of antiplasmodial activity, there is a preference for electron-donating groups on ring A (the benzene (B151609) portion of the benzimidazole). malariaworld.org Specifically, a methyl group at position 5, or even more favorably, 5,6-dimethyl substitution, has been shown to be beneficial. malariaworld.org

The following table summarizes the impact of various substitutions on the benzimidazole ring on biological activity:

| Position | Substituent | Impact on Biological Activity |

| C2 | Anacardic acid | COX-2 inhibition nih.govmdpi.com |

| C2 | Diethylamine | Important for antimicrobial activity rjptonline.org |

| C5 | Hydrogen | More beneficial than electron-withdrawing groups for certain antifungal activities nih.gov |

| C5 | Nitro group (NO2) | Increased antimicrobial activity against tested bacterial strains rjptonline.org |

| C5, C6 | Dimethyl | Favorable for antiplasmodial activity malariaworld.org |

| C6 | Methoxy group | Strong anti-inflammatory activity (in combination with N1-pyrrolidine) mdpi.com |

| C6 | Nitro group (NO2) | More active than other substitutions for anti-inflammatory activity mdpi.com |

Influence of Pyrazole (B372694) Moiety Substitutions on Target Interaction

The nature of substituents on the pyrazole ring can modulate the compound's interaction with various biological targets. For instance, in the context of antinociceptive activity, para-substitution on a phenyl ring attached to the pyrazole improved interaction with peripheral opioid receptors. nih.gov Conversely, ortho-substitution on the same ring reduced affinity for the acid-sensing ion channel subtype 1α (ASIC-1α). nih.gov

For antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1), 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole ring were found to be optimal. nih.gov In the development of phosphodiesterase 5 (PDE5) inhibitors, basic alkyl or heteroaryl substituents at the N-2 position of the pyrazole were shown to be effective. nih.gov However, substitution on the pyrazole ring itself can lead to a loss of selective inhibition, highlighting the critical role of the unsubstituted pyrazole core for interaction with PDE5. nih.gov

The following table outlines the influence of specific pyrazole substitutions on target interactions:

| Position | Substituent | Influence on Target Interaction |

| N1 | 3-Chlorophenyl | Optimization of TRPV-1 antagonism nih.gov |

| N1 | 3-Chloro-4-fluorophenyl | Optimization of TRPV-1 antagonism nih.gov |

| N2 | Basic alkyl or heteroaryl | Potent and selective PDE5 inhibition nih.gov |

| C3 | Methylamino | Allows for H-bond interactions and π–π stacking, enhancing affinity for Factor Xa nih.gov |

| Phenyl at C-region | para-substitution | Improved interaction with peripheral opioid receptors nih.gov |

| Phenyl at C-region | ortho-substitution | Reduced affinity for ASIC-1α channel nih.gov |

Rational Design Principles for Optimized Analogs

Rational drug design is a methodical approach that leverages the understanding of structure-function relationships to create new molecules with desired properties. longdom.org This process is a departure from traditional trial-and-error methods and relies on a detailed knowledge of the biological target. slideshare.netwikipedia.orgscitechnol.com The primary goal is to design molecules that are complementary in shape and charge to their biomolecular target, leading to optimal interaction and a desired therapeutic effect. wikipedia.orgscitechnol.com

Key principles of rational design include:

Structural Understanding: A fundamental requirement is the knowledge of the three-dimensional structure of the target molecule, often obtained through techniques like X-ray crystallography and NMR spectroscopy. longdom.org This structural information allows for the identification of binding sites and the design of molecules that can fit precisely into these pockets. wikipedia.org

Structure-Based and Ligand-Based Design: Rational design encompasses both structure-based and ligand-based approaches. slideshare.net Structure-based design utilizes the 3D structure of the target to design novel ligands. wikipedia.org Ligand-based design, on the other hand, relies on the knowledge of existing active molecules to develop new analogs with improved properties. slideshare.net

Iterative Optimization: The process of rational design is often iterative. longdom.org Initial designs are synthesized and tested, and the resulting data is used to refine and improve the next generation of analogs. This cycle of design, synthesis, and testing is crucial for optimizing properties such as potency, selectivity, and pharmacokinetic profiles. slideshare.net

In the context of this compound, the rational design of optimized analogs would involve leveraging the SAR data from both the benzimidazole and pyrazole moieties. For example, knowing that electron-donating groups at positions 5 and 6 of the benzimidazole ring are favorable for antiplasmodial activity can guide the synthesis of new analogs with enhanced efficacy. malariaworld.org Similarly, understanding the impact of substitutions on the pyrazole ring can inform the design of molecules with specific target interactions.

Computational tools play a significant role in modern rational design. mdpi.com Molecular docking, for instance, can be used to predict the binding orientation and affinity of designed molecules to their target, providing a cost-effective way to prioritize compounds for synthesis. mdpi.com

Development and Research of Rabenzazole Derivatives and Analogs

Design Strategies for Novel Benzimidazole-Pyrazole Hybrid Compounds

The design of new compounds based on the Rabenzazole scaffold often involves the strategy of molecular hybridization, which combines two or more bioactive structural motifs to produce a new molecule with potentially improved efficacy. acs.org The core idea is to leverage the known biological activities of both the benzimidazole (B57391) and pyrazole (B372694) rings. Benzimidazole derivatives are a well-established class of molecules with a wide range of biological activities, including antifungal, antiparasitic, antiviral, anti-inflammatory, and anticancer properties. researchgate.net Similarly, pyrazole derivatives are also known for their diverse pharmacological profile. nih.gov

One common design approach is the creation of chalcone (B49325) intermediates. This involves a Claisen-Schmidt condensation of an acetylbenzimidazole with substituted aromatic aldehydes. nih.gov These chalcones then serve as precursors that can be cyclized to form various heterocyclic systems, including pyrazolines, by reacting them with agents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. nih.gov This multi-step strategy allows for the systematic introduction of different substituents, enabling the exploration of structure-activity relationships (SAR).

Another key design strategy is the use of molecular modeling and docking studies. These computational techniques help in predicting how newly designed molecules will interact with specific biological targets, such as enzymes or receptors. ekb.eg For instance, in the development of antifungal agents, researchers have designed benzimidazole hybrids to target lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. rsc.org Molecular dynamics simulations can further elucidate the stability and interaction of the designed compound within the active site of the target protein. rsc.org

Synthesis and Characterization of Novel this compound Analogs

The synthesis of this compound analogs, specifically benzimidazole-pyrazole hybrids, typically follows multi-step synthetic pathways. A general route involves the initial synthesis of a pyrazole-based intermediate, such as a pyrazole carbaldehyde. This can be achieved through the condensation of an arylhydrazine with an appropriate aralkyl ketone, followed by cyclization using the Vilsmeier-Haack reaction. acs.org

This pyrazole intermediate is then coupled with a benzimidazole moiety. One method involves the Knoevenagel condensation of the pyrazole carbaldehyde with a substituted o-phenylenediamine (B120857), which leads to the formation of the benzimidazole ring fused with the pyrazole structure. acs.org

Alternatively, researchers have synthesized benzimidazole-embedded pyrazolines through a different sequence. This can start with the preparation of chalcones from substituted benzimidazole-2-acetophenones and various aromatic aldehydes. These chalcones are then reacted with hydrazines to yield the target 1,3,5-trisubstituted pyrazolines linked to a benzimidazole scaffold. arxiv.org

Once synthesized, the novel compounds undergo rigorous characterization to confirm their chemical structures. Standard analytical techniques employed for this purpose include:

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the presence of key functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR are used to elucidate the detailed molecular structure and connectivity of atoms. arxiv.orgresearchgate.net

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. arxiv.orgresearchgate.net

Elemental Analysis : To verify the percentage composition of carbon, hydrogen, and nitrogen in the final products. arxiv.org

The purity of the synthesized analogs is often verified using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com

Comparative Biological Evaluation of Derivatives in Preclinical Models

Following synthesis and characterization, the novel this compound analogs are subjected to a battery of biological tests to assess their therapeutic potential. These evaluations are typically conducted using in vitro assays and in vivo preclinical models.

The screening often begins with evaluating the antimicrobial activity of the new compounds. For instance, derivatives are tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. arxiv.orgresearchgate.net

For example, in a study of benzimidazole-embedded pyrazolines, compounds with halogen-substituted phenyl groups showed significant antibacterial activity. arxiv.org Another study on benzimidazole hybrids identified compounds with excellent activity against Candida albicans and Cryptococcus neoformans, with some derivatives showing inhibitory activity against lanosterol 14α-demethylase comparable to the standard drug fluconazole. rsc.org

In addition to antimicrobial properties, these derivatives are often evaluated for other activities such as anti-inflammatory, anticancer, and antiparasitic effects. nih.govekb.egnih.gov Anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced rat paw edema test. jneonatalsurg.com Anticancer activity is typically evaluated in vitro by testing the cytotoxicity of the compounds against various human cancer cell lines. ekb.eg

The results of these biological evaluations are crucial for establishing structure-activity relationships. By comparing the activity of different analogs, researchers can identify the chemical modifications that lead to enhanced potency and selectivity. For instance, the introduction of specific substituents, such as halogens or nitro groups, on the phenyl rings of the benzimidazole-pyrazole scaffold has been shown to significantly influence the biological activity. acs.orgarxiv.org

Below are data tables from studies on related benzimidazole and pyrazole derivatives, illustrating the type of data generated during preclinical evaluations.

Table 1: In Vitro Anticancer Activity of 1,5-Diarylpyrazole Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (Daunorubicin) IC50 (µM) |

|---|---|---|---|

| 5c | K-562 | 17.20 | 13.30 |

| 5c | HepG-2 | 21.20 | 22.00 |

Data sourced from a study on the cytotoxic activities of novel 1,5-diarylpyrazole carboxamide derivatives. ekb.eg

Table 2: Antifungal Activity of Benzimidazole Hybrids against Candida albicans

| Compound | Target Enzyme | IC50 (µM) | Reference Drug (Fluconazole) IC50 (µM) |

|---|---|---|---|

| 11 | Lanosterol 14α-demethylase | 5.6 | 2.3 |

| 12 | Lanosterol 14α-demethylase | 7.1 | 2.3 |

Data from a study on the antifungal potential of novel benzimidazole hybrids. rsc.org

Mechanisms of Resistance to Rabenzazole in Biological Systems

Fungal Resistance Mechanisms

Fungi have evolved several strategies to counteract the effects of antifungal compounds like Rabenzazole. These mechanisms can be broadly categorized into target site alterations, increased efflux of the drug, and the formation of protective biofilms.

A primary mechanism of resistance to many antifungal agents involves modifications at the drug's target site, which reduces the binding affinity of the compound. While this compound is a benzimidazole (B57391) fungicide that typically acts by disrupting beta-tubulin synthesis during fungal mitosis, the provided outline specifies a focus on ERG11/CYP51A mutations. mdpi.com

The ERG11 gene (also known as CYP51A in molds) encodes the lanosterol (B1674476) 14α-demethylase enzyme. biorxiv.orgresearchgate.net This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, an essential sterol for the fungal cell membrane. nih.gov This enzyme is the primary target for azole antifungals, a different class of fungicides. nih.govbiorxiv.org Resistance to azoles commonly arises from point mutations in the ERG11/CYP51A gene. researchgate.netfrontiersin.org These mutations can prevent the azole drug from effectively binding to the enzyme, thereby allowing ergosterol synthesis to continue even in the presence of the drug. biorxiv.org

Studies have identified numerous mutations in the CYP51A gene of pathogenic fungi like Aspergillus fumigatus and the ERG11 gene in Candida albicans that confer resistance to azoles. biorxiv.orgfrontiersin.org For instance, research on A. fumigatus has revealed that mutations such as TR₃₄/L98H and TR₄₆/Y121F/T289A are frequently associated with environmental resistance to azoles. researchgate.net While these specific mutations are well-documented for azole resistance, their direct role in resistance to benzimidazole fungicides like this compound is not the primary mechanism. Resistance to benzimidazoles is more classically associated with mutations in the β-tubulin gene. However, the potential for cross-resistance or the involvement of multiple pathways cannot be entirely ruled out in highly resistant fungal strains.

Another major strategy for antifungal resistance is the active transport of the drug out of the fungal cell, which is mediated by efflux pump proteins. nih.gov The overexpression of genes encoding these transporters prevents the antifungal compound from reaching a sufficiently high intracellular concentration to exert its toxic effect. Two major superfamilies of transporters are implicated in this process: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.gov

ABC Transporters : These are primary transporters that utilize the energy from ATP hydrolysis to pump a wide variety of substrates, including antifungal drugs, across the cell membrane. nih.govresearchgate.net In pathogenic yeasts like Candida albicans, the overexpression of ABC transporter genes such as CDR1 and CDR2 is a well-known cause of resistance to azole drugs. nih.govbiotechmedjournal.com

MFS Transporters : These are secondary transporters that use the proton motive force across the plasma membrane to expel substrates. researchgate.netmcmaster.ca The MDR1 gene in C. albicans encodes an MFS transporter that, when overexpressed, confers resistance to certain azoles and other compounds. researchgate.net

The overexpression of these efflux pumps is often a mechanism of multidrug resistance (MDR), where a fungus becomes resistant to several classes of antifungal agents simultaneously. nih.gov This is because many of these pumps have broad substrate specificity. While much of the research has focused on azole resistance, it is a recognized general mechanism of resistance that also applies to other classes of fungicides. The enhanced efflux of the fungicide reduces its intracellular accumulation, allowing the fungus to survive.

Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to a surface. nih.govnih.gov Fungi within a biofilm exhibit significantly increased resistance to antimicrobial agents compared to their free-living, planktonic counterparts. nih.govdovepress.com This resistance is multifactorial and not dependent on a single mechanism.

Key aspects of biofilm-mediated resistance include:

Limited Drug Penetration : The dense EPS matrix, composed of polysaccharides, proteins, and DNA, acts as a physical barrier, sequestering or impeding the diffusion of antifungal compounds, preventing them from reaching the fungal cells in the deeper layers of the biofilm. nih.gov

Altered Physiological State : Cells within a biofilm, particularly those in the lower layers, experience nutrient limitation and exist in a slower-growing or quiescent state. Since many antifungals target actively growing cells, these slow-growing "persister" cells are less susceptible.

Gene Transfer : The close proximity of cells within a biofilm facilitates horizontal gene transfer, which can accelerate the spread of resistance-conferring genes throughout the population. frontiersin.org

The formation of biofilms is a generalized defense mechanism and a significant factor in the persistence of fungal infections and the failure of antifungal treatments in both clinical and agricultural settings. mdpi.com This mechanism provides broad protection against various chemical stresses, including fungicides like this compound.

Efflux Pump Overexpression (e.g., ABC, MFS Transporters)

Adaptive Responses in Gastric Cells (if applicable)

It is critical to distinguish between the fungicide this compound (CAS No. 40341-04-6) and the pharmaceutical drug Rabeprazole (B1678785) (CAS No. 117976-89-3). smolecule.commedkoo.comnor-water.eu this compound is a benzimidazole fungicide for agricultural use. agropages.com In contrast, Rabeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid and treat gastrointestinal conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. medkoo.com The similarity in their names can cause confusion, but they are distinct chemical compounds with different applications and biological targets.

Therefore, there is no documented applicability of adaptive responses in human gastric cells to the fungicide this compound. The following information pertains to the drug Rabeprazole .

Studies on Rabeprazole have revealed several adaptive responses in gastric cells. As a PPI, its primary action is to irreversibly inhibit the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, reducing acid secretion. medkoo.com Beyond this primary function, research has shown other effects:

Antiproliferative Effects : Rabeprazole has been observed to decrease the viability of human gastric cancer cell lines. nih.gov This effect may be linked to the inactivation of the ERK1/2 signaling pathway, suggesting a potential role as an antineoplastic agent. nih.gov

Inhibition of Inflammatory Responses : In the context of Helicobacter pylori infection, which can lead to gastritis and ulcers, Rabeprazole has been shown to inhibit cell pyroptosis (a type of inflammatory cell death) in gastric epithelial cells. nih.gov It achieves this by suppressing the activation of the NLRP3 inflammasome, which in turn reduces the secretion of inflammatory cytokines like IL-1β and IL-18. nih.gov

These cellular responses are specific to the drug Rabeprazole and its interaction with pathways in human gastric cells. They are not relevant to the agricultural fungicide this compound.

Advanced Analytical Methodologies for Rabenzazole Research

Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Quantification in Biological Matrices

The quantification of Rabenzazole in complex biological matrices, such as food and environmental samples, is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This combination offers high sensitivity and selectivity, allowing for the detection and measurement of trace amounts of the fungicide.

A key procedure for extracting this compound and other fungicides from matrices like cereals, vegetables, and fruits is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.net This sample preparation step involves an initial extraction with acetonitrile (B52724) followed by a cleanup phase using materials like octadecylsilane (B103800) (C18) or graphitized carbon black (GCB) to remove interfering substances before the LC-MS/MS analysis. researchgate.net

For the chromatographic separation, reversed-phase columns are commonly utilized. The subsequent detection by tandem mass spectrometry is highly specific, operating in multiple reaction monitoring (MRM) mode. In the case of this compound, detection is typically performed using an electrospray ionization source in positive mode (ESI+). researchgate.net The method's performance is validated to ensure its reliability, with key parameters being linearity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated LC-MS/MS method for pyrazole (B372694) fungicides demonstrated excellent linearity (R² ≥ 0.990) for all analyzed compounds. researchgate.net The limits of detection for these fungicides were reported to be below 3.0 μg kg⁻¹, with quantification limits not exceeding 9 μg kg⁻¹ in various matrices. researchgate.net

The table below summarizes typical parameters for an LC-MS/MS method used for this compound quantification.

| Parameter | Details | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Extraction | QuEChERS (Acetonitrile extraction, C18/GCB cleanup) | researchgate.net |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Linearity (R²) | ≥ 0.990 | researchgate.net |

| Limit of Detection (LOD) | < 3.0 µg/kg | researchgate.net |

| Limit of Quantification (LOQ) | ≤ 9.0 µg/kg | researchgate.net |

| Recovery | 70.0% to 108% | researchgate.net |

Spectrometric Methods (e.g., Mass Spectrometry, NMR Spectroscopy) for Structural Elucidation and Purity Assessment

Spectrometric methods are indispensable tools for confirming the chemical structure of this compound and assessing the purity of its standards.

Mass Spectrometry (MS) is a cornerstone technique for structural elucidation. currenta.denih.gov High-resolution mass spectrometry (HRMS) can determine the precise mass of a molecule with high accuracy (often to four decimal places), which allows for the confident assignment of its molecular formula. currenta.demdpi.com For this compound, the molecular formula is C₁₂H₁₂N₄, with a calculated exact mass of 212.1062. sci-hub.se The high resolution of modern instruments also makes the isotope pattern of a molecule visible, which is specific to its elemental composition and further corroborates the proposed molecular formula. currenta.de

Tandem mass spectrometry (MS/MS) is used to gain deeper structural insights. nih.govmdpi.com In this technique, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's substructures. currenta.de For example, the primary mass spectrometric analysis of this compound helps to elucidate its gas-phase dissociation mechanisms, providing fundamental knowledge about its structure. researchgate.net

| Mass Spectrometry Parameter | This compound Data | Source |

| Molecular Formula | C₁₂H₁₂N₄ | sci-hub.se |

| Exact Mass [M+H]⁺ | 212.1062 | sci-hub.se |

| Ionization Technique | Electrospray Ionization (ESI) | researchgate.netcurrenta.de |

| Analysis Technique | Tandem MS (MS/MS) | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation and is particularly well-suited for purity assessment. azooptics.compurity-iq.com While mass spectrometry provides information on mass and fragmentation, NMR spectroscopy offers detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. azooptics.com

For purity assessment, quantitative ¹H NMR (qNMR) is a direct and highly accurate method. nih.govusp.org The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for the absolute quantification of a compound without relying on a reference standard of the same compound. purity-iq.comusp.org This makes NMR an excellent tool for determining the purity of a this compound reference standard, as it can detect and help identify both organic and solvent impurities. azooptics.comnih.gov The combination of MS and NMR provides a comprehensive characterization of the compound. currenta.de

Development of Bioanalytical Assays for Preclinical Studies

The development and validation of bioanalytical assays are essential prerequisites for conducting preclinical studies, such as toxicokinetic evaluations. nih.govresearchgate.net These studies are critical for understanding a compound's behavior in a biological system. raps.org For a fungicide like this compound, toxicokinetic studies in animal models are necessary to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

A bioanalytical method intended for preclinical studies must be developed and thoroughly validated to ensure the reliability of the data. raps.orgnih.gov The LC-MS/MS methods used for quantification in other biological matrices form the foundation for these assays. researchgate.netwuxiapptec.com The development process involves creating a robust procedure for sample preparation, such as protein precipitation or liquid-liquid extraction from plasma or tissue homogenates, to isolate the analyte from complex biological components. nih.govnih.gov

Validation is performed according to regulatory guidelines to establish the method's performance characteristics. nih.govfda.gov Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. jpionline.org

Precision: The degree of agreement among multiple measurements of the same sample, evaluated as intra-day and inter-day precision. jpionline.org

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. japsonline.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. jpionline.org

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles and short- and long-term storage. japsonline.commdpi.com

The development of such a validated bioanalytical assay is a crucial step that enables the quantitative analysis required for meaningful preclinical toxicokinetic and metabolic studies of this compound. researchgate.netnih.gov

Rabenzazole in Chemical Biology Research

Elucidation of Signaling Pathways Using Rabenzazole as a Chemical Probe

Chemical probes are small molecules designed to selectively modulate a protein's function, thereby enabling researchers to investigate the mechanistic and phenotypic consequences of that modulation in cellular or animal models. thermofisher.krrjeid.com While direct studies employing this compound as a chemical probe to elucidate specific signaling pathways are not extensively documented, its utility can be inferred from research on structurally related compounds. For instance, the parent benzimidazole (B57391) pyrazole (B372694) scaffold, from which this compound is derived, was identified as an inhibitor of the Jumonji domain-containing lysine (B10760008) demethylase (KDM) family. acs.orgresearchgate.net More potent analogs within this class have been utilized to probe the function of KDM4 in androgen receptor-dependent gene expression, a critical signaling pathway in prostate cancer. researchgate.net

In such studies, less active or inactive analogs are crucial as negative controls to ensure that the observed biological effects are specifically due to the inhibition of the target protein. Given that this compound has been shown to be significantly less effective at inhibiting KDM4E compared to its hydroxylated counterparts, it serves as an ideal negative control in experiments aimed at dissecting the KDM4-mediated signaling cascade. acs.orgresearchgate.net The use of this compound in this context helps to validate that the downstream effects observed with more potent inhibitors are a direct result of KDM4 inhibition and not due to off-target effects of the chemical scaffold. This comparative approach is fundamental to the rigorous elucidation of signaling pathways.

Investigation of Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to understanding the mechanism of action of small molecules and to the process of drug discovery. bioanalysis-zone.combioivt.com Research into a series of benzimidazole pyrazole-based compounds has provided specific insights into the interaction of this compound with the lysine demethylase KDM4E. In a study focused on developing potent inhibitors for the KDM4 subfamily of enzymes, a series of analogs were synthesized and tested. acs.org

Within this series, a hydroxylated variant of the core scaffold demonstrated inhibitory activity against KDM4E. In contrast, this compound, which is a methyl-substituted variant (compound 21 in the study), showed no inhibition of KDM4E at concentrations up to 100 μM. acs.orgresearchgate.net This finding is critical for understanding the structure-activity relationship (SAR) of this class of inhibitors. It highlights the crucial role of the hydroxyl group on the pyrazole ring for effective binding to and inhibition of the KDM4E enzyme. The lack of activity of this compound underscores the high degree of specificity in the protein-ligand interaction, where a seemingly minor chemical modification—the substitution of a hydroxyl group with a methyl group—can completely abrogate binding and inhibitory function. This makes this compound an important tool for SAR studies, helping to define the precise chemical features required for molecular recognition at the active site of KDM4 enzymes.

| Compound Name | Chemical Structure | Target Protein | Finding |

| This compound | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole | KDM4E | No inhibition observed at concentrations up to 100 μM. acs.org |